A Technical Guide to Fmoc-D-Phe(3-OMe)-OH: Strategic Incorporation and Application in Peptide Synthesis
A Technical Guide to Fmoc-D-Phe(3-OMe)-OH: Strategic Incorporation and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide design and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for modulating therapeutic properties. Among these, derivatives of phenylalanine are of paramount importance for introducing specific steric and electronic features. This guide provides an in-depth technical overview of Nα-Fmoc-D-3-methoxyphenylalanine (Fmoc-D-Phe(3-OMe)-OH), a synthetically valuable building block. The presence of a methoxy group at the meta-position of the phenyl ring offers a unique tool for influencing peptide conformation, receptor interaction, and metabolic stability. This document will detail its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the scientific rationale for its use in advanced peptide research and development.
Physicochemical Properties
The fundamental chemical properties of Fmoc-D-Phe(3-OMe)-OH are critical for its effective use in synthesis. While specific experimental data for this particular isomer is not always aggregated, its properties can be reliably inferred from its constituent parts and closely related analogs.
| Property | Value | Source/Comment |
| Chemical Name | (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-3-(3-methoxyphenyl)propanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₂₅H₂₃NO₅ | Calculated |
| Molecular Weight | 417.45 g/mol | Calculated. Isomeric to the 4-methoxy derivative[1]. |
| CAS Number | Not explicitly found for the Fmoc-protected D-isomer. The unprotected amino acid, 3-Methoxy-D-phenylalanine, has the CAS number 145306-65-6.[2] | Researchers should verify the CAS number with their supplier. |
| Appearance | Expected to be a white to off-white powder. | Based on related compounds like Fmoc-D-Phe-OH[3][4][5]. |
| Solubility | Sparingly soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[6] | Similar to other Fmoc-protected amino acids. Sonication may be required for complete dissolution[6]. |
| Melting Point | Not available. For comparison, the melting point of Fmoc-L-Phe-OH is in the range of 180-187 °C[6]. | Expected to be a high-melting solid. |
| Storage | Store at -20°C for long-term stability.[1] | Protect from moisture. |
Chemical Structure and Stereochemistry
The structure of Fmoc-D-Phe(3-OMe)-OH is characterized by the D-configuration of the chiral alpha-carbon, the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and the meta-methoxy substituent on the phenyl ring.
Caption: Chemical structure of Fmoc-D-Phe(3-OMe)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Phe(3-OMe)-OH is a building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides[7]. The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.
Experimental Protocol: Coupling of Fmoc-D-Phe(3-OMe)-OH
This protocol describes a standard manual coupling procedure. The quantities are based on a 0.1 mmol synthesis scale.
1. Resin Preparation:
-
The peptide-resin with a free N-terminal amine is washed thoroughly with DMF (3 x 2 mL) to remove any residual piperidine from the previous deprotection step.
2. Activation of the Amino Acid:
-
In a separate vessel, dissolve Fmoc-D-Phe(3-OMe)-OH (0.4 mmol, 4 equivalents) in DMF (1 mL).
-
Add a coupling agent, such as HBTU (0.38 mmol, 3.8 equivalents), and an activating base, typically Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents).
-
Allow the activation to proceed for 1-2 minutes. Causality Insight: Pre-activation ensures the formation of the highly reactive acyl-imidazolium or uronium species, which readily reacts with the resin's free amine.
3. Coupling Reaction:
-
Add the activated amino acid solution to the washed peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Self-Validation: To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
4. Washing:
-
After the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 2 mL) to remove excess reagents and byproducts.
Experimental Protocol: Fmoc Deprotection
1. Deprotection Solution:
-
Prepare a 20% solution of piperidine in DMF.
2. Deprotection Reaction:
-
Add the deprotection solution (2 mL) to the peptide-resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution (2 mL) and agitate for an additional 10-15 minutes. Causality Insight: The two-step deprotection ensures complete removal of the Fmoc group. The first, short treatment removes the bulk of the protecting group, while the second, longer treatment drives the reaction to completion.
3. Washing:
-
Drain the deprotection solution and wash the peptide-resin extensively with DMF (5 x 2 mL) to ensure all piperidine and the dibenzofulvene-piperidine adduct are removed before the next coupling step.
Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).
Scientific Rationale for Incorporating 3-Methoxy-D-phenylalanine
The choice to incorporate Fmoc-D-Phe(3-OMe)-OH is driven by the desire to impart specific properties to the resulting peptide.
-
Conformational Constraint: The methoxy group at the meta-position introduces steric bulk and alters the electronic properties of the phenyl ring. This can influence the rotational freedom (chi angles) of the amino acid side chain, potentially favoring specific backbone conformations. Such conformational pre-organization can be crucial for enhancing binding affinity to a biological target[8].
-
Modulation of Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, introducing new potential interactions with a receptor or enzyme active site. Furthermore, the electronic effect of the methoxy group can modulate cation-pi or pi-pi stacking interactions, which are often critical for molecular recognition.
-
Increased Proteolytic Resistance: The incorporation of D-amino acids is a well-established strategy to increase the resistance of peptides to degradation by proteases, thereby extending their in vivo half-life[7].
-
Improved Pharmacokinetic Properties: The methoxy group can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes. It can also block sites of metabolic hydroxylation on the aromatic ring, further improving metabolic stability. The substitution pattern is important; for instance, in the context of dipeptide sweeteners, meta- and ortho-methoxy substitutions have less of a negative impact on the desired taste profile compared to para-substitution[9].
Conclusion
Fmoc-D-Phe(3-OMe)-OH is a specialized building block that provides peptide chemists with a powerful tool to rationally design peptides with enhanced properties. Its utility lies in the unique combination of a D-amino acid backbone for proteolytic stability and a meta-methoxy substituted phenyl ring for fine-tuning conformational and electronic properties. While specific physicochemical data for this isomer may require direct consultation with a supplier, its behavior in standard SPPS protocols is predictable and reliable. The strategic incorporation of this and other non-canonical amino acids is essential for advancing the field of peptide therapeutics and chemical biology.
References
-
MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. [Link]
-
PubMed Central. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. [Link]
-
PubChem. 3-Methoxy-D-Phenylalanine. [Link]
-
PubMed. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. 3-Methoxy-D-Phenylalanine | C10H13NO3 | CID 10420176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 86123-10-6|Fmoc-D-Phe-OH|BLD Pharm [bldpharm.com]
- 5. 芴甲氧羰基-D-苯丙氨酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
